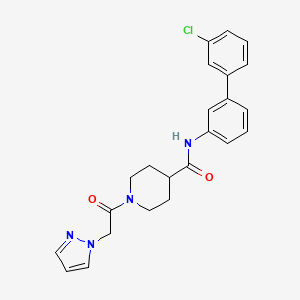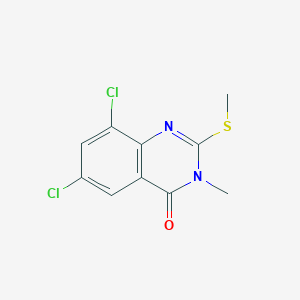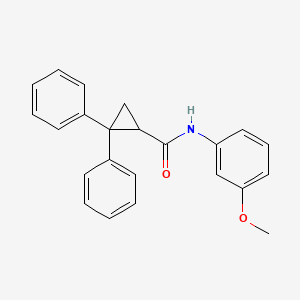
N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide, also known as BCTC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons.
科学的研究の応用
N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer. In preclinical studies, N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide has been shown to attenuate thermal hyperalgesia and mechanical allodynia in animal models of neuropathic pain. N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide has also been shown to reduce inflammation in animal models of arthritis and colitis. Moreover, N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.
作用機序
N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide exerts its pharmacological effects by selectively blocking the TRPV1 channel, which is involved in the perception of pain, inflammation, and cancer progression. TRPV1 is expressed in various tissues, including sensory neurons, immune cells, and cancer cells. By blocking TRPV1, N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide inhibits the influx of cations, including calcium ions, into cells, leading to the attenuation of pain, inflammation, and cancer progression.
Biochemical and Physiological Effects:
N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide has also been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer progression. Moreover, N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide has been shown to induce apoptosis, a form of programmed cell death, in cancer cells, suggesting its potential as an anticancer agent.
実験室実験の利点と制限
N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide has several advantages for lab experiments. N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide is a selective TRPV1 antagonist, which allows for the specific targeting of TRPV1-mediated pathways. N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide has some limitations for lab experiments. N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide has low solubility in water, which can limit its use in in vivo studies. Moreover, N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide has some off-target effects, including the inhibition of voltage-gated sodium channels.
将来の方向性
There are several future directions for the research on N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide. One potential direction is the development of more potent and selective TRPV1 antagonists that can overcome the limitations of N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide. Another direction is the investigation of the role of TRPV1 in other diseases, such as diabetes and cardiovascular diseases. Moreover, the combination of TRPV1 antagonists with other therapeutic agents, such as chemotherapy, may enhance their efficacy in the treatment of cancer. Finally, the development of TRPV1 antagonists that can cross the blood-brain barrier may provide new opportunities for the treatment of chronic pain and neurological disorders.
合成法
N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide can be synthesized using a multistep procedure that involves the reaction of 3'-chloro-3-biphenylcarboxylic acid with 1-(1H-pyrazol-1-yl)acetyl chloride, followed by the reaction of the resulting product with 4-piperidinecarboxylic acid. The final product is obtained after purification through column chromatography.
特性
IUPAC Name |
N-[3-(3-chlorophenyl)phenyl]-1-(2-pyrazol-1-ylacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2/c24-20-6-1-4-18(14-20)19-5-2-7-21(15-19)26-23(30)17-8-12-27(13-9-17)22(29)16-28-11-3-10-25-28/h1-7,10-11,14-15,17H,8-9,12-13,16H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSTUGPSWYCHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)C(=O)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3'-chloro-3-biphenylyl)-1-(1H-pyrazol-1-ylacetyl)-4-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1'-(3,5-dimethoxybenzyl)-8a'-hydroxyhexahydro-1'H-spiro[cyclohexane-1,4'-quinazoline]-2'(3'H)-thione](/img/structure/B5171379.png)


![4-(dimethylamino)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-nitrobenzamide](/img/structure/B5171420.png)


![N-(2-ethylphenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5171432.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5171435.png)
![methyl 3-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5171437.png)
